molecular formula C10H12BrNO2 B126507 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide CAS No. 149652-50-6

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Cat. No. B126507
CAS RN: 149652-50-6
M. Wt: 258.11 g/mol
InChI Key: ILXYGVKKXCAIIJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (2-BPMA) is an organic compound belonging to the class of amides. It is an important chemical intermediate used in the synthesis of various organic compounds, particularly those with pharmaceutical and agrochemical applications. It is a white crystalline solid with a molecular weight of 294.2 g/mol and a melting point of 62-64 °C. 2-BPMA is widely used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and fragrances.

Scientific Research Applications

Antimicrobial Agent Development

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The derivatives’ molecular structures, confirmed by physicochemical properties and spectroanalytical data, suggest that they could be used to treat microbial infections with novel modes of action, addressing the issue of microbial resistance .

Anticancer Activity

Research has indicated that certain derivatives of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exhibit significant antiproliferative properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in developing chemotherapeutic agents for cancer treatment, especially breast cancer .

Molecular Docking Studies

Molecular docking studies of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been carried out to understand their binding modes with receptors. These studies are crucial for rational drug design, as they help predict the efficacy of these compounds as lead compounds in drug development .

Pharmacological Research

The pharmacological activities of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives are being explored to combat drug resistance in pathogens and cancerous cells. This research is vital for the discovery and development of new molecules that can serve as effective and selective chemotherapeutic agents .

ADME Profile Analysis

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide derivatives have been studied through molecular docking. Understanding the ADME profile is essential for predicting the safety and efficacy of these compounds as potential drugs .

Heterocyclic Compound Synthesis

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: is part of a broader class of heterocyclic compounds that are of special interest due to their sulfur and nitrogen atoms. These compounds are synthesized for various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

properties

IUPAC Name

2-(4-bromophenyl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYGVKKXCAIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596750
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

CAS RN

149652-50-6
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round bottom flask containing N-methyl-N-methoxy amine hydrochloride (878 mg, 9 mmol) in CH2Cl2 (6 mL), a solution of ClAlMe2 (9 mL, 1M, 9 mmol) was added at 0° C. dropwise. The solution was stirred at rt for 30 min. A solution of ethyl 4-bromophenylacetate (1.09 g, 4.05 mmol) was added dropwise at 0° C. The solution was stirred at rt for 1 h, quenched with sat. NH4Cl, and extracted with EtOAc (3×20 mL). The organic layer washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0-50% EtOAc/hexanes) afforded 70A (1.03 g, 80%). MS (ESI) m/z 258.1 (M+H)+.
Quantity
878 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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